1-Acetyl-L-prolyl-L-phenylalaninamide
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Overview
Description
(S)-1-Acetyl-N-((S)-1-amino-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxamide is a chiral compound that features a pyrrolidine ring, an acetyl group, and a phenylalanine-derived side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Acetyl-N-((S)-1-amino-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with L-proline, which is reacted with chloroacetyl chloride to form (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.
Intermediate Formation: The intermediate is then subjected to amidation and dehydration reactions to yield the desired pyrrolidine derivative.
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This includes using solvents, acid-binding agents, and specific temperature controls to ensure the desired chiral purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
(S)-1-Acetyl-N-((S)-1-amino-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further utilized in organic synthesis and medicinal chemistry .
Scientific Research Applications
(S)-1-Acetyl-N-((S)-1-amino-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including diabetes and cancer.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-1-Acetyl-N-((S)-1-amino-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile and other substituted pyrrolidines.
Phenylalanine Derivatives: Compounds derived from phenylalanine with similar side chains.
Uniqueness
(S)-1-Acetyl-N-((S)-1-amino-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxamide is unique due to its specific chiral configuration and the combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
60240-12-2 |
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Molecular Formula |
C16H21N3O3 |
Molecular Weight |
303.36 g/mol |
IUPAC Name |
(2S)-1-acetyl-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C16H21N3O3/c1-11(20)19-9-5-8-14(19)16(22)18-13(15(17)21)10-12-6-3-2-4-7-12/h2-4,6-7,13-14H,5,8-10H2,1H3,(H2,17,21)(H,18,22)/t13-,14-/m0/s1 |
InChI Key |
RDPDQECNGQFLDW-KBPBESRZSA-N |
Isomeric SMILES |
CC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N |
Canonical SMILES |
CC(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)N |
Origin of Product |
United States |
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